molecular formula C10H9ClN2O B1414920 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile CAS No. 1000932-32-0

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile

Cat. No.: B1414920
CAS No.: 1000932-32-0
M. Wt: 208.64 g/mol
InChI Key: GDYOGYFCFARNPF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted pyridine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1,4-dihydropyridine, which is then chlorinated to introduce the chloro group. The subsequent steps involve the formation of the oxobutanenitrile moiety through reactions such as condensation and cyclization.

  • Step 1: Synthesis of 1-methyl-1,4-dihydropyridine

      Reagents: Acetaldehyde, ammonia, and formaldehyde.

      Conditions: The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.

  • Step 2: Chlorination

      Reagents: Chlorine gas or N-chlorosuccinimide.

  • Step 3: Formation of the oxobutanenitrile moiety

      Reagents: Acetyl chloride and sodium cyanide.

      Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Formation of 4-chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanoic acid.

    Reduction: Formation of 4-chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-aminobutanenitrile.

    Substitution: Formation of 4-methoxy-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile.

Scientific Research Applications

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanoic acid
  • 4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-aminobutanenitrile
  • 4-Methoxy-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile

Uniqueness

4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile is unique due to its combination of a chloro-substituted pyridine ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-chloro-2-(1-methylpyridin-4-ylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-4-2-8(3-5-13)9(7-12)10(14)6-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYOGYFCFARNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C#N)C(=O)CCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183242
Record name 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-32-0
Record name 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-methyl-4(1H)-pyridinylidene)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
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4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
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4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
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4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
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4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile
Reactant of Route 6
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4-Chloro-2-(1-methyl-1,4-dihydropyridin-4-ylidene)-3-oxobutanenitrile

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